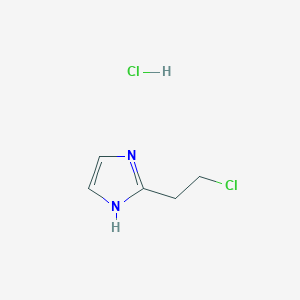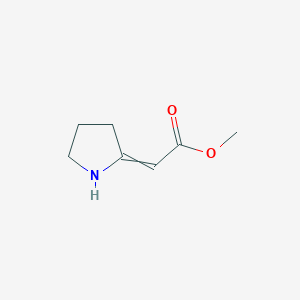
4-(3,5-Difluorophenoxy)piperidine hydrochloride
Vue d'ensemble
Description
“4-(3,5-Difluorophenoxy)piperidine hydrochloride” is a chemical compound with a molecular formula of C11H14F2ClNO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a difluorophenoxy group . The molecular weight of this compound is 249.68 g/mol.
Applications De Recherche Scientifique
Metabolic Activity in Obesity Models
A study conducted by Massicot, Steiner, and Godfroid explored the metabolic activity of a compound closely related to 4-(3,5-Difluorophenoxy)piperidine hydrochloride, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. This compound showed a reduction in food intake and weight gain when administered chronically to obese rats, indicating its potential metabolic effects in obesity models (Massicot et al., 1985).
Structural and Synthetic Studies
Several studies have focused on the structural and synthetic aspects of compounds similar to this compound:
Synthesis for Metabolic Studies
Nakatsuka, Kawahara, and Yoshitake synthesized a neuroleptic agent incorporating a piperidine structure for metabolic studies. The synthesis involved a series of reactions, highlighting the compound's relevance in pharmacological research (Nakatsuka et al., 1981).
Crystal and Molecular Structure Analysis
Szafran, Komasa, and Bartoszak-Adamska characterized 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction and other methods, providing detailed insights into its crystal and molecular structure (Szafran et al., 2007).
Synthesis of Structurally Related Compounds
Research by Zheng Rui outlined the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride, demonstrating the chemical pathways and structural identification through NMR, indicating the compound's significance in chemical synthesis (Zheng Rui, 2010).
Synthesis and Cytotoxicity Analysis
Dimmock et al. synthesized a series of compounds involving piperidine structures, examining their cytotoxicity against various cells and noting the influence of structural features on cytotoxic activity (Dimmock et al., 1998).
Propriétés
IUPAC Name |
4-(3,5-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREBCQCJERZCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)




![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

